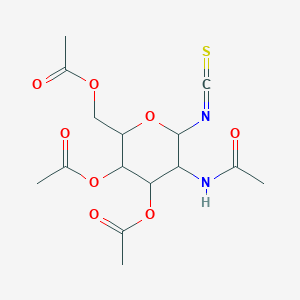

2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

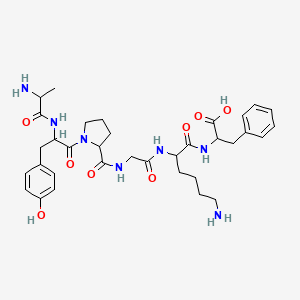

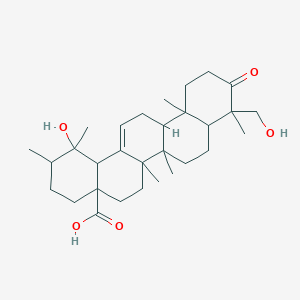

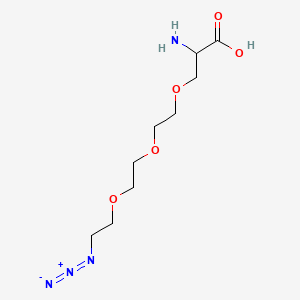

El Isotiocianato de 2-acetamido-3,4,6-tri-O-acetil-2-desoxi-β-D-glucopiranósido es un compuesto orgánico complejo con aplicaciones significativas en diversos campos de la investigación científica. Este compuesto es un derivado de la glucosa y presenta múltiples grupos acetilo, un grupo acetamido y un grupo funcional isotiocianato. Su estructura única le permite participar en una variedad de reacciones químicas y lo convierte en valioso para la síntesis de otras moléculas complejas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Isotiocianato de 2-acetamido-3,4,6-tri-O-acetil-2-desoxi-β-D-glucopiranósido típicamente implica la acetilación de la 2-desoxi-D-glucosa seguida de la introducción del grupo acetamido. Luego, el grupo isotiocianato se introduce mediante una reacción con tiofosgeno o un reactivo similar. Las condiciones de reacción a menudo requieren disolventes anhidros y temperaturas controladas para garantizar altos rendimientos y pureza .

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y disolventes de calidad industrial, con un estricto control sobre las condiciones de reacción para mantener la consistencia y la calidad. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Isotiocianato de 2-acetamido-3,4,6-tri-O-acetil-2-desoxi-β-D-glucopiranósido experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo isotiocianato puede participar en reacciones de sustitución nucleofílica.

Hidrólisis: Los grupos acetilo se pueden hidrolizar en condiciones ácidas o básicas para producir los grupos hidroxilo correspondientes.

Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes.

Reactivos y Condiciones Comunes

Anhídrido Acético: Se utiliza para reacciones de acetilación.

Ácido Clorhídrico o Hidróxido de Sodio: Se utiliza para reacciones de hidrólisis.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados desacetilados, isotiocianatos sustituidos y diversas formas oxidadas o reducidas del compuesto .

Aplicaciones Científicas De Investigación

El Isotiocianato de 2-acetamido-3,4,6-tri-O-acetil-2-desoxi-β-D-glucopiranósido tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de carbohidratos complejos y glucósidos.

Biología: Se emplea en el estudio de las interacciones carbohidrato-proteína y como sonda en la glicoómica.

Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en la orientación de infecciones bacterianas y virales.

Mecanismo De Acción

El mecanismo de acción del Isotiocianato de 2-acetamido-3,4,6-tri-O-acetil-2-desoxi-β-D-glucopiranósido implica su interacción con moléculas biológicas a través de su grupo isotiocianato. Este grupo puede formar enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas, lo que lleva a modificaciones que pueden alterar su función. Los grupos acetilo también se pueden hidrolizar para revelar grupos hidroxilo, que pueden participar en enlaces de hidrógeno y otras interacciones.

Comparación Con Compuestos Similares

Compuestos Similares

- Cloruro de 2-acetamido-3,4,6-tri-O-acetil-2-desoxi-α-D-glucopiranósido

- Cloruro de 2-acetamido-3,4,6-tri-O-acetil-2-desoxi-α-D-galactopiranósido

Singularidad

El Isotiocianato de 2-acetamido-3,4,6-tri-O-acetil-2-desoxi-β-D-glucopiranósido es único debido a su grupo funcional isotiocianato, que imparte una reactividad distinta en comparación con sus contrapartes de cloruro. Esto lo hace particularmente valioso en aplicaciones que requieren modificaciones covalentes específicas de biomoléculas .

Propiedades

IUPAC Name |

(5-acetamido-3,4-diacetyloxy-6-isothiocyanatooxan-2-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O8S/c1-7(18)17-12-14(24-10(4)21)13(23-9(3)20)11(5-22-8(2)19)25-15(12)16-6-26/h11-15H,5H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMDNJALVHCMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=C=S)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

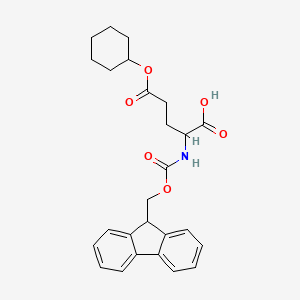

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)

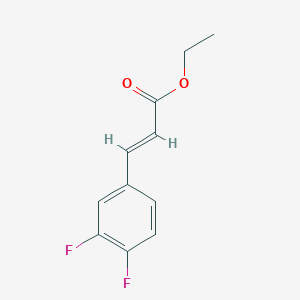

![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)